GR79236

Description

Significance of Adenosine (B11128) Signaling Pathways in Biological Systems

Adenosine signaling pathways are fundamental to maintaining cellular homeostasis and orchestrating adaptive responses to various physiological and pathological conditions, including energy depletion, ischemia, and hypoxia. Adenosine is generated either intracellularly or extracellularly through the dephosphorylation of adenosine triphosphate (ATP) and subsequently interacts with specific cell-surface receptors researchgate.netnih.govnih.gov.

This nucleoside plays a substantial role in cellular protection, preventing cell damage in areas of heightened tissue metabolism, and mitigating organ dysfunction during pathological states researchgate.netnih.gov. In the central nervous system (CNS), adenosine acts as an essential neuromodulator, influencing critical processes such as neuronal signaling, astrocytic function, learning, memory, motor function, feeding, sleep regulation, and normal aging mdpi.com. Beyond the CNS, adenosine is pivotal in modulating immune responses, regulating vascular function, and influencing energy metabolism researchgate.netnih.gov. Extracellular adenosine concentrations dynamically fluctuate in response to stress and pathology, serving as a critical sensor of tissue damage or danger nih.govnih.gov.

Overview of Adenosine Receptor Subtypes (A1, A2A, A2B, A3) and Their Functional Roles

In humans, four distinct subtypes of adenosine receptors have been identified: A1 (ADORA1), A2A (ADORA2A), A2B (ADORA2B), and A3 (ADORA3). Each subtype is encoded by a unique gene and exhibits differential expression patterns, G protein coupling, and downstream signaling pathways, leading to diverse physiological effects researchgate.netnih.govmdpi.comwikipedia.orge-century.usmdpi.compatsnap.com.

| Receptor Subtype | Primary G-Protein Coupling | Effect on cAMP | Key Functional Roles |

Structure

2D Structure

3D Structure

Properties

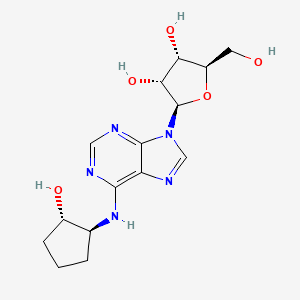

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWXTRVEUURNEW-TVDBPQCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154427 | |

| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-18-6 | |

| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR 79236X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GR-79236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H682B2VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Gr79236

Adenosine (B11128) Receptor Binding and Selectivity Profiles

GR79236 demonstrates a distinct binding affinity and conformational flexibility, engaging in specific electrostatic interactions with key amino acid residues to enhance its selectivity. scbt.com

High Potency and Selectivity for Adenosine A1 Receptors

This compound is recognized as a highly potent and selective adenosine A1 receptor agonist. nih.govmedchemexpress.comtocris.com It exhibits a high binding affinity for the A1 receptor, with a Ki value of 3.1 nM. medchemexpress.comtocris.commedchemexpress.com This high potency underscores its effectiveness in activating the A1 receptor.

| Receptor Subtype | Ki (nM) |

| Adenosine A1 | 3.1 |

Comparative Selectivity Against Other Adenosine Receptor Subtypes

This compound demonstrates significant selectivity for the A1 receptor over other adenosine receptor subtypes. For instance, its Ki for the A2 receptor is 1300 nM, indicating a substantial difference in affinity compared to the A1 receptor. medchemexpress.commedchemexpress.com This pronounced selectivity helps to minimize off-target effects and contributes to its therapeutic potential. researchgate.net

| Receptor Subtype | Ki (nM) | Selectivity Ratio (A2/A1) |

| Adenosine A1 | 3.1 | 1 |

| Adenosine A2 | 1300 | 419.35 |

Receptor Coupling and Intracellular Signaling Modulation

Adenosine A1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi proteins. unife.itnih.gov This coupling leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine monophosphate (cAMP). unife.itnih.govnih.gov

Inhibition of Cyclic Adenosine Monophosphate (cAMP) Accumulation

Activation of adenosine A1 receptors by agonists like this compound results in the inhibition of adenylyl cyclase, thereby reducing the intracellular accumulation of cyclic adenosine monophosphate (cAMP). nih.govnih.govresearchgate.net This inhibitory effect on cAMP accumulation is a key mechanism through which this compound exerts its cellular effects. This compound has been shown to inhibit isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells with an IC50 of 2.6 nM. medchemexpress.com This demonstrates its potent ability to modulate this crucial second messenger pathway.

| Cell Line | Stimulant | IC50 (nM) for cAMP Inhibition |

| DDT-MF2 | Isoprenaline | 2.6 |

Modulation of Protein Kinase A (PKA) Pathways

The reduction in cAMP levels, mediated by this compound's activation of A1 receptors, consequently impacts the activity of Protein Kinase A (PKA). nih.govresearchgate.net Since cAMP is a primary activator of PKA, its inhibition leads to a decrease in PKA activity. nih.govresearchgate.netwikipedia.org Active PKA typically phosphorylates various substrate proteins, thereby modulating cellular responses. nih.govwikipedia.org The modulation of PKA pathways by this compound contributes to its broader pharmacological effects.

Influence on Ion Channels (e.g., Ca2+ and K+ currents)

Adenosine A1 receptors also influence ion channels. unife.it Specifically, A1 receptor activation can modulate the activity of various ion channels, including calcium (Ca2+) and potassium (K+) currents. unife.itepfl.ch For instance, activation of adenosine A1 receptors can inhibit voltage-dependent calcium channels and activate inward rectifier potassium channels (GIRK channels). ucl.ac.uknih.gov This modulation of ion channel activity plays a role in the compound's effects on neuronal excitability and other physiological processes. unife.itepfl.chucl.ac.uknih.gov

Preclinical Investigations of Gr79236 in Disease Models

Research in Nociception and Pain Management

GR79236 exhibits analgesic and anti-inflammatory properties in both animal models and humans, indicating its broad potential in pain management. researchgate.netnih.gov Its effects are largely mediated through the activation of adenosine (B11128) A1 receptors, which are widely distributed in the central nervous system and play a significant role in pain regulation. nih.govunife.it

The trigeminal system is central to the processing of head and facial pain, including migraine. researchgate.netnih.govresearchgate.netnih.govoup.comoup.comihs-headache.orgnih.govfrontiersin.orgfrontiersin.orgpsu.edu Investigations into this compound have focused on its ability to modulate activity within this system. researchgate.netnih.govresearchgate.netoup.comoup.comnih.govfrontiersin.orgpsu.edu

Studies in anesthetized cats have demonstrated that intravenous administration of this compound has a dose-dependent inhibitory effect on trigeminal activity evoked by electrical stimulation of the superior sagittal sinus (SSS). researchgate.netoup.comoup.comnih.gov At a dose of 3 µg/kg, an inhibitory effect of 36 ± 5% was observed, while a maximal effect of 80 ± 7% reduction in the probability of firing was seen at 100 µg/kg. oup.comoup.comnih.gov The ID50 (dose causing 50% inhibition of neuronal firing) for this compound was calculated as 4 µg/kg intravenously. oup.comoup.com This neuronal inhibitory effect of this compound could be substantially reversed by the selective adenosine A1 receptor antagonist DPCPX (300 µg/kg), confirming the A1 receptor-mediated mechanism. researchgate.netoup.comoup.comnih.gov

In human subjects, this compound has also been shown to inhibit trigeminal nociception. researchgate.netnih.govfrontiersin.orgpsu.edu In a double-blind, placebo-controlled, cross-over trial involving 12 healthy female volunteers, this compound (10 µg/kg intravenously) inhibited trigeminal nociception as measured by the blink reflex, particularly showing a significant reduction contralaterally (P = 0.008) when using nociception-specific electrodes. researchgate.netnih.govfrontiersin.orgpsu.edu

Table 1: Inhibitory Effect of this compound on SSS-Evoked Trigeminal Activity in Cats oup.comoup.comnih.gov

| This compound Dose (µg/kg, i.v.) | Inhibition of Neuronal Firing (%) (Mean ± SEM) |

| 3 | 36 ± 5 |

| 100 | 80 ± 7 |

| ID50 | 4 |

Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator released from activated trigeminal sensory nerves and is implicated in migraine pathophysiology. researchgate.netnih.govmsjonline.orgnih.govmsjonline.orgfrontiersin.orgnih.gov Its release from trigeminal primary afferents plays a key role in vascular nociception and neurogenic inflammation associated with migraine headache. researchgate.netnih.govmsjonline.orgnih.govmsjonline.orgfrontiersin.orgnih.gov

Trigeminal Nociceptive Transmission Modulation

Regulation of Calcitonin Gene-Related Peptide (CGRP) Release

Prejunctional Inhibition of CGRP Release

In some preclinical models, this compound has been reported to inhibit CGRP release. researchgate.netnih.govresearchgate.netnih.govoup.comoup.comihs-headache.orgnih.govnih.gov For instance, in cats, SSS stimulation increased cranial CGRP levels from 33 ± 2 pmol/l to 64 ± 3 pmol/l, an effect substantially reduced by pre-treatment with this compound (30 µg/kg; P < 0.01). researchgate.netoup.comoup.comnih.gov This inhibition is considered to be a prejunctional effect, suggesting that adenosine A1 receptors are present on CGRP-positive neurons and can modulate neurotransmitter release from peripheral terminals of the trigeminal nerve. researchgate.netnih.govoup.comoup.comihs-headache.orgnih.gov Furthermore, this compound has been shown to inhibit CGRP release induced by adenylate cyclase activator, forskolin, in rat trigeminal ganglion neuron cultures. nih.gov

Table 2: Effect of this compound on SSS-Evoked Cranial CGRP Levels in Cats researchgate.netoup.comoup.comnih.gov

| Condition | Cranial CGRP Levels (pmol/l) (Mean ± SEM) |

| Baseline | 33 ± 2 |

| SSS Stimulation | 64 ± 3 |

| SSS Stimulation + this compound (30 µg/kg, i.v.) | 44 ± 3 |

Attenuation of Vasodilation and Hemodynamic Changes Independent of CGRP Release in Specific Models

While some studies indicate prejunctional inhibition of CGRP release, other research presents a more nuanced picture, particularly regarding the relationship between CGRP release and vascular effects. researchgate.netnih.gov In anesthetized pigs, intravenous administration of this compound (3-30 µg/kg) dose-dependently attenuated capsaicin-induced carotid hemodynamic changes, including increases in total carotid blood flow, conductance, and carotid pulsations. researchgate.netnih.gov However, the increases in plasma CGRP concentrations induced by capsaicin (B1668287) remained essentially unmodified after this compound treatment in these pig models. researchgate.netnih.gov This suggests that this compound may exert its potential antimigraine effects through postjunctional actions, such as carotid vasoconstriction, rather than solely through prejunctional inhibition of trigeminal CGRP release. researchgate.netnih.gov

Additionally, this compound has been shown to inhibit electrically-induced vasodilation in rats, an effect that was prevented by pretreatment with the selective adenosine A1 receptor antagonist DPCPX, indicating mediation through the adenosine A1 receptor. nih.gov Notably, this compound has been reported to have no effect on resting meningeal artery diameter in rats, and its trigeminal inhibitory effects in humans occur at doses without significant vascular effects in experimental animals, suggesting a neural inhibitory mechanism independent of direct vasoconstriction in certain contexts. researchgate.netoup.comihs-headache.org

Potential in Migraine Pathophysiology Research

The findings from preclinical investigations suggest that this compound, as a selective adenosine A1 receptor agonist, holds potential in understanding and targeting migraine pathophysiology. researchgate.netnih.govresearchgate.netnih.govoup.comoup.comnih.govfrontiersin.orgfrontiersin.orgpsu.edu The ability of this compound to inhibit trigeminal nerve firing and modulate CGRP release (though with species-specific differences in CGRP release inhibition) aligns with current neurovascular theories of migraine. researchgate.netnih.govresearchgate.netnih.govoup.comoup.comnih.govfrontiersin.orgfrontiersin.orgpsu.edumsjonline.orgmsjonline.orginnovareacademics.in The trigeminal vascular reflex theory, which posits neurogenic inflammation and pain sensitization as core mechanisms, highlights the importance of modulating the trigeminal nervous system. msjonline.orgmsjonline.orginnovareacademics.in Adenosine A1 receptors are expressed in the trigeminovascular system, and their activation by agonists like this compound has been shown to inhibit trigeminovascular activation, suggesting a novel avenue for therapeutic intervention in acute migraine and cluster headache. researchgate.netnih.govoup.comoup.comnih.gov The compound's demonstrated inhibition of trigeminal nociception in human subjects further supports its relevance for primary headache disorders. researchgate.netnih.govfrontiersin.orgpsu.edu

Inhibition of Trigeminal Nociception

This compound has shown a potent, robust, and dose-dependent inhibitory effect on nociceptive trigeminovascular activation oup.com. Studies in cats, where the superior sagittal sinus (SSS) was electrically stimulated to evoke trigeminal activity, demonstrated that intravenous administration of this compound (3–100 µg/kg) dose-dependently inhibited SSS-evoked trigeminal activity oup.comnih.gov. The maximal inhibitory effect, an 80 ± 6% reduction in the probability of firing, was observed at a dose of 100 µg/kg oup.comnih.gov. This neuronal inhibitory effect was significantly reversed by the selective adenosine A1 receptor antagonist DPCPX (300 µg/kg), confirming that the effect is mediated via the adenosine A1 receptor subtype oup.comnih.gov.

Furthermore, SSS stimulation typically increases cranial calcitonin gene-related peptide (CGRP) levels. Pre-treatment with this compound (30 µg/kg) substantially reduced this increase in CGRP levels, indicating an inhibition of CGRP release in the cranial circulation oup.comnih.gov. This action is likely attributable to this compound acting on adenosine A1 receptors located on the peripheral terminals of the trigeminal nerve oup.comihs-headache.org.

In human studies, this compound has also been shown to inhibit trigeminal nociception. In a double-blind, placebo-controlled, cross-over trial involving healthy female volunteers, this compound (10 µg/kg i.v.) significantly reduced the contralateral R2 component of the blink reflex, a measure of trigeminal nociceptive pathways, when using nociception-specific electrodes (P = 0.008) researchgate.netnih.gov.

Table 1: Effect of this compound on SSS-Evoked Trigeminal Neuronal Firing in Cats oup.com

| Dose of this compound (µg/kg i.v.) | Inhibition of Neuronal Firing (%) |

|---|---|

| 3 | 36 ± 5 |

| 100 | 80 ± 7 |

Table 2: Effect of this compound on Cranial CGRP Levels in Cats oup.comnih.gov

| Condition | Cranial CGRP Levels (pmol/l) |

|---|---|

| Pre-stimulation | 33 ± 2 |

| Post-SSS Stimulation | 64 ± 3 |

Absence of Direct Vascular Effects on Resting Meningeal Artery Diameter

A notable finding in the preclinical investigation of this compound is its lack of direct vascular effects on resting meningeal artery diameter. Unlike triptans, which can cause cranial vasoconstriction, this compound (10 µg/kg i.v.) has been reported to have no effect on resting meningeal artery diameter in rats oup.comihs-headache.org. This characteristic suggests a potential advantage for this compound as a therapeutic agent, as it can inhibit trigeminal nerve firing without inducing vasoconstriction oup.comnih.gov.

Influence on Trigeminal Ganglion and Trigeminal Nucleus Caudalis Activity

This compound exerts its inhibitory effects on trigeminovascular activation at both central and peripheral sites. It can inhibit activity within the trigeminal nucleus caudalis (TNC), reflecting a central action oup.comihs-headache.orgnih.gov. Additionally, its inhibition of CGRP release is likely due to its action on adenosine A1 receptors located on the peripheral terminals of the trigeminal nerve oup.comihs-headache.org. Electrical stimulation of the trigeminal ganglion has been shown to modulate the expression of adenosine A1 receptors in both the trigeminal ganglion and the trigeminal nucleus caudalis, further implicating the adenosine signaling pathway in pain transmission nih.gov. The ability of this compound to inhibit trigeminal nerve firing and CGRP release in animal models highlights its relevance to the pathophysiology of conditions like migraine researchgate.netnih.gov.

Efficacy in Other Pain Models

Beyond trigeminal nociception, this compound has been evaluated for its efficacy in various other pain models, demonstrating a broader anti-nociceptive potential.

Neuropathic Pain Models (e.g., spinal nerve ligation, chemotherapy-induced neuropathic pain)

This compound has shown efficacy in models of neuropathic pain. It caused a rapid reversal of sciatic ligature-induced allodynia in rats oup.comnih.govresearchgate.net. Specifically, adenosine A1 receptor agonists, including this compound, have been observed to inhibit mechanical allodynia induced by spinal nerve ligation in rats nih.govresearchgate.netresearchgate.net. Spinal nerve ligation is a common model used to study chronic neuropathic pain, involving the tight ligation of L5 and L6 spinal nerves to induce peripheral pain criver.com.

While some adenosine A1 receptor agonists may alleviate thermal, but not mechanical, allodynia induced by sciatic nerve damage, this compound has been noted to inhibit mechanical allodynia in the spinal nerve ligation model, suggesting its presence on A-fibers in addition to C-fibers nih.govresearchgate.net.

Research has also explored the role of adenosine A3 receptor agonists, such as MRS5698, in reducing mechanical allodynia in various rat neuropathic pain models, including those for chronic constriction injury (CCI) and chemotherapy-induced neuropathic pain nih.gov. Chemotherapy-induced neuropathic pain is a significant side effect of certain cancer treatments, characterized by nerve damage leading to symptoms like tingling, numbness, and burning pain, often in the hands and feet oncodaily.commeliordiscovery.com. Although this compound is an A1 agonist, the broader context of adenosine receptor modulation in chemotherapy-induced neuropathic pain suggests potential avenues for future research or combination therapies, given the complex mechanisms involved core.ac.ukcas.cz.

Inflammatory Hyperalgesia

This compound has demonstrated effectiveness in models of inflammatory pain. It has been shown to inhibit carrageenin-induced inflammatory hyperalgesia in rats oup.comnih.govresearchgate.netresearchgate.netox.ac.uk. This indicates that this compound, as a selective adenosine A1 receptor agonist, possesses anti-inflammatory actions that contribute to its analgesic profile in inflammatory conditions medkoo.com.

Dental Pain Research

The analgesic efficacy of this compound has also been investigated in the context of dental pain. In a multicenter evaluation involving patients with moderate pain after third molar extraction, this compound was compared to placebo and diclofenac (B195802) nih.gov. The study found no evidence of efficacy for this compound compared with placebo in providing meaningful pain relief or extending the time to rescue analgesia nih.govncats.io. For instance, meaningful pain relief (mild or no pain) was attained by 47% of patients in the placebo group, 63% in the this compound 4 µg/kg group, and 48% in the 10 µg/kg group, whereas diclofenac achieved 80% nih.gov. Median times to rescue analgesia were 62 minutes for placebo, 100 minutes for this compound 4 µg/kg, and 60 minutes for this compound 10 µg/kg, significantly shorter than diclofenac's 363 minutes nih.gov. It was suggested that a higher dose of this compound might have been effective, or that intravenous administration of the drug might not achieve appropriate concentrations in the brain or peripheral nerves for this specific type of pain nih.govncats.io.

Table 3: Efficacy of this compound in Dental Pain (Post-Third Molar Extraction) nih.gov

| Treatment Group | Patients with Meaningful Pain Relief (%) | Median Time to Rescue Analgesia (min) |

|---|---|---|

| Placebo | 47 | 62 |

| This compound 4 µg/kg | 63 | 100 |

| This compound 10 µg/kg | 48 | 60 |

Metabolic Regulation Studies

Preclinical studies have demonstrated that this compound exerts significant modulatory effects on key metabolic pathways, primarily through its antilipolytic action and subsequent impact on plasma lipid and glucose concentrations. Current time information in West Northamptonshire, GB.wikipedia.orgmims.comfishersci.at

Antilipolytic Effects and Plasma Lipid Reduction

This compound acts as a potent adenosine A1-receptor agonist, inhibiting catecholamine-induced lipolysis in isolated adipocytes from human, rat, and dog sources. Current time information in West Northamptonshire, GB.mims.com This inhibition of lipolysis is a cornerstone of its lipid-lowering properties. Current time information in West Northamptonshire, GB.wikipedia.orgmims.com

Oral administration and intravenous infusion of this compound lead to time- and dose-dependent decreases in plasma non-esterified fatty acid (NEFA) concentrations in fasted rats and dogs. Current time information in West Northamptonshire, GB.mims.com In conscious rats, a dose of 1 mg/kg of this compound resulted in an almost maximal reduction of plasma NEFA concentrations by 63.2%. wikipedia.orgwikipedia.org Furthermore, in normal rats treated with 1 mg/kg/day of this compound for 8 days, fasting free fatty acid levels were significantly reduced by 50%. wikipedia.org this compound was also observed to ameliorate elevated fatty acid levels in fructose-fed rats, a model of insulin (B600854) resistance and dyslipidemia. Current time information in West Northamptonshire, GB.wikipedia.org

Table 1: Effect of this compound on Plasma Non-Esterified Fatty Acid (NEFA) Concentration in Rats

| Study Model | Treatment | NEFA Reduction (%) | Reference |

| Conscious Rats (fasted) | 1 mg/kg oral | 63.2% (maximal effect) | wikipedia.orgwikipedia.org |

| Normal Rats (fasting) | 1 mg/kg/day for 8 days | 50% | wikipedia.org |

| Fructose-fed Rats | This compound administration | Ameliorated effects | Current time information in West Northamptonshire, GB.wikipedia.org |

This compound has been shown to induce hypotriglyceridaemia in fasted rats. Current time information in West Northamptonshire, GB.wikipedia.orgmims.com In normal rats, daily administration of this compound (1 mg/kg/day for 8 days) led to a significant 55% reduction in fasting triglyceride concentrations. wikipedia.org The mechanism underlying the hypotriglyceridaemic effect in fructose-fed rats was attributed to a notable reduction in the triglyceride secretion rate, decreasing from 30.2 ± 1.1 to 17.3 ± 1.7. Current time information in West Northamptonshire, GB.wikipedia.org This compound effectively ameliorated the elevated triglyceride levels induced by fructose (B13574) feeding in rats. Current time information in West Northamptonshire, GB.wikipedia.org

Table 2: Effect of this compound on Plasma Triglyceride Levels and Secretion Rate

| Study Model | Parameter | Control Value | This compound Value | Reduction (%) | Reference |

| Normal Rats (fasting) | Fasting Triglycerides | - | - | 55% | wikipedia.org |

| Fructose-fed Rats | Triglyceride Secretion Rate | 30.2 ± 1.1 | 17.3 ± 1.7 | - | Current time information in West Northamptonshire, GB.wikipedia.org |

Beyond its impact on fatty acids and triglycerides, this compound has demonstrated anti-ketotic properties. In fasted rats, doses of this compound that successfully lowered plasma NEFA levels also produced anti-ketotic effects. Current time information in West Northamptonshire, GB.wikipedia.orgmims.com In an experimental model of diabetic ketoacidosis, this compound administration was associated with the correction of several biochemical variables directly related to this metabolic abnormality, including β-hydroxybutyrate and acetoacetate, in addition to triacylglycerol. wikipedia.org

Glucose Homeostasis Modulation

This compound also exhibits significant effects on glucose metabolism, contributing to improved glucose homeostasis in various preclinical settings. Current time information in West Northamptonshire, GB.wikipedia.orgfishersci.at

In normal rats, this compound significantly reduced fasting glucose concentrations by 25%. wikipedia.org It also improved glucose tolerance, as evidenced by a reduction in the area under the curve for glucose (AUC[glu]) from 21.2 ± 1.3 to 16.5 ± 1.1 mmol h/l (p < 0.05). Current time information in West Northamptonshire, GB.wikipedia.org In a dietary-induced rodent model of insulin resistance (fructose-fed rats), this compound demonstrated glucose-lowering activity and improved intravenous glucose tolerance. Current time information in West Northamptonshire, GB.wikipedia.org While this compound generally shows glucose-lowering effects, it is noteworthy that in a specific model of experimental diabetic ketoacidosis, there was no observed blood glucose lowering. wikipedia.org Acute effects on plasma glucose concentrations, including hypoglycemia, were observed in pithed rats over a dose range of 1 × 10⁻¹¹ to 1 × 10⁻⁸ mol min⁻¹ kg⁻¹. Current time information in West Northamptonshire, GB.mims.com

Table 3: Effect of this compound on Glucose Parameters in Rats

| Study Model | Parameter | Control Value | This compound Value | Change (%) / Outcome | Reference |

| Normal Rats (fasting) | Fasting Glucose | - | - | 25% reduction | wikipedia.org |

| Normal Rats | Glucose Tolerance (AUC[glu]) | 21.2 ± 1.3 mmol h/l | 16.5 ± 1.1 mmol h/l | Improved (p < 0.05) | Current time information in West Northamptonshire, GB.wikipedia.org |

| Fructose-fed Rats | i.v. Glucose Tolerance | Impaired | Improved | Improved | Current time information in West Northamptonshire, GB.wikipedia.org |

| Pithed Rats | Plasma Glucose | - | - | Hypoglycemia observed | Current time information in West Northamptonshire, GB.mims.com |

| Diabetic Ketoacidosis Model | Blood Glucose | - | - | No lowering observed | wikipedia.org |

Cardiovascular System Research

Effects on Heart Rate and Blood Pressure

Investigations into the cardiovascular effects of this compound have yielded detailed insights into its impact on heart rate and blood pressure in various animal models. As an A1-selective adenosine agonist, this compound has been shown to reduce heart rate and mean arterial pressure in conscious rats. wikipedia.org Comparative studies in conscious rats indicated that N6-cyclopentyladenosine (CPA), another adenosine A1 agonist, was approximately one log unit more potent than this compound in inducing hypotensive and bradycardiac effects when administered orally. wikipedia.org

A specific study in conscious rats quantified the effects of this compound (at doses ranging from 0.03 to 3 mg/kg orally) on these parameters. At a dose of 1 mg/kg, this compound induced a small but statistically significant decrease in heart rate by 12.0%. nih.govsketchfab.com Concurrently, it caused a non-significant decrease in mean blood pressure by 6.3%. nih.govsketchfab.com These findings suggested that this compound could exert profound antilipolytic effects with minimal cardiovascular impact at certain doses in conscious rats. nih.govsketchfab.com

The observed effects on heart rate and blood pressure are summarized in the following table:

Table 1: Effects of this compound on Heart Rate and Blood Pressure in Conscious Rats

| Study Context | This compound Dose (mg/kg) | Effect on Heart Rate | Effect on Mean Blood Pressure | Significance | Source |

| Conscious Rats (Oral) | 1 | -12.0% (decrease) | -6.3% (decrease) | Significant (HR), Non-significant (BP) | nih.govsketchfab.com |

| Sprague-Dawley Rats (IP) | 0.03, 0.3 | No significant effect | No significant effect | Not significant | wikipedia.orgwikipedia.org |

| Sprague-Dawley Rats (IP) | 3 | Reduced | No significant effect | Significant (HR), Not significant (BP) | wikipedia.orgwikipedia.org |

Myocardial Depressant Effects of Adenosine A1 Receptor Agonists

Adenosine A1 receptors are known to play a role in regulating myocardial oxygen consumption and coronary blood flow. nih.gov Activation of the adenosine A1 receptor typically exerts a myocardial depressant effect. This occurs by decreasing the conduction of electrical impulses and suppressing pacemaker cell function, which ultimately leads to a reduction in heart rate. nih.gov

In a clinical investigation involving patients with multivessel coronary artery disease, intravenous administration of this compound at a dose of 10 µg/kg demonstrated complex actions on left ventricular function. Specifically, this compound was found to reduce resting global ejection fraction from a mean of 63% to 61% (p < 0.05). This reduction was attributed to a selective decrease in the regional ejection fraction within "ischemic" left ventricular sectors, which were defined as areas where ejection fraction had fallen during a preceding exercise test. Despite these effects, this compound did not mimic the "warm-up" effect, a phenomenon where sequential exercise tests improve myocardial function, and this warm-up effect still occurred even in the presence of the drug. These findings suggest that while this compound, as an A1 receptor agonist, influences myocardial function, its actions are multifaceted and may involve competing A1-mediated mechanisms.

The observed effect on left ventricular ejection fraction is detailed in the table below:

Table 2: Effect of this compound on Resting Global Ejection Fraction in Patients with Coronary Artery Disease

| Parameter | Baseline (Mean ± SD) | Post-GR79236 (Mean ± SD) | Change | P-value | Source |

| Global Ejection Fraction (%) | 63 ± 7 | 61 ± 5 | -2% | < 0.05 |

Clinical Translational Research of Gr79236

Human Clinical Investigations in Nociceptive Pathways

A randomized, double-blind, placebo-controlled, cross-over trial was conducted in 12 healthy female volunteers to assess the effect of GR79236 on human trigeminal nociceptive pathways. The compound was administered intravenously at a dose of 10 µg/kg. nih.govresearchgate.net

The study utilized blink reflex recordings to evaluate trigeminal nociception. The blink reflex, particularly its R2 component, is a well-established method for studying trigeminal pain pathways. nih.govresearchgate.netpsu.eduresearchgate.net

A key aspect of this investigation was the comparison of two types of electrodes: standard electrodes (SE) and nociception-specific electrodes (NE). The objective was to determine which electrode type was more effective in detecting pharmacological effects within the human trigeminal system. The findings indicated that nociception-specific electrodes were more sensitive than standard electrodes for this purpose. nih.govresearchgate.net

The administration of this compound resulted in an inhibition of trigeminal nociception in healthy human subjects. Specifically, when using nociception-specific electrodes, this compound led to a non-significant reduction of the ipsilateral R2 component (P = 0.097) and a statistically significant reduction of the contralateral R2 component (P = 0.008) when compared to placebo. In contrast, no significant changes were observed when using standard electrodes. These results collectively suggested that this compound inhibits trigeminal nociception in humans. nih.govresearchgate.net

The following table summarizes the key findings from the blink reflex recordings:

| Electrode Type | Blink Reflex Component | Effect of this compound vs. Placebo | P-value |

| Nociception-Specific (NE) | Ipsilateral R2 | Non-significant reduction | 0.097 |

| Nociception-Specific (NE) | Contralateral R2 | Significant reduction | 0.008 |

| Standard (SE) | Ipsilateral R2 | No significant change | N/A |

| Standard (SE) | Contralateral R2 | No significant change | N/A |

Evaluation of Trigeminal Nociception Using Blink Reflex Recordings

Therapeutic Potential and Clinical Development Challenges

The preclinical and human clinical investigation results suggested a promising therapeutic role for this compound in primary headache disorders, particularly migraine. Its ability to inhibit trigeminal nociception and reduce CGRP release, without causing vasoconstriction at relevant doses, positioned it as a novel candidate for acute migraine and cluster headache treatment. nih.govresearchgate.netmdpi.comoup.comnih.govihs-headache.org An early proof-of-concept study in migraine also indicated its potential to abort acute attacks. oup.com

Despite its initial promise, the clinical development of this compound, along with other adenosine (B11128) A1 receptor agonists, was ultimately discontinued. Several challenges contributed to this decision. A major concern was the occurrence of side effects attributed to the widespread distribution of adenosine receptors throughout the body. researchgate.nettandfonline.com Specifically, cardiovascular side effects, such as bradycardia and other depressive cardiorespiratory effects, were noted, making it difficult to achieve a therapeutic effect without inducing undesirable cardiac responses. mdpi.comresearchgate.nettandfonline.comnih.govscite.ainih.gov For instance, in studies aiming to lower plasma non-esterified fatty acids, this compound concentrations that effectively reduced glycerol (B35011) also significantly lowered heart rate. scite.ai

Furthermore, a lack of consistent efficacy in certain indications was observed, which could be due to factors like receptor desensitization or low receptor density in the targeted tissues. researchgate.nettandfonline.com For example, a multicenter evaluation of this compound in patients experiencing dental pain after third molar extraction showed no efficacy compared to placebo. researchgate.netresearchgate.net The compound's low brain penetration, which is crucial for treating central nervous system (CNS) diseases, and its relatively short half-life also posed significant hurdles in its clinical advancement. tandfonline.com Its development for type 2 diabetes mellitus was also unsuccessful due to cardiovascular side effects. nih.govnih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Adenosine (B11128) Analogues

The synthesis of GR79236 and related compounds falls under the broader category of adenosine analogue synthesis, which primarily involves modifications at the N6 position of the purine (B94841) ring, the ribose sugar moiety, or other positions on the nucleobase.

The primary strategy for synthesizing N6-substituted adenosine derivatives, the class to which this compound belongs, involves the nucleophilic substitution of a leaving group at the C6 position of the purine ring. A common and efficient precursor for this reaction is 6-chloropurine (B14466) riboside, which is itself derived from inosine (B1671953).

The general synthetic route involves:

Preparation of the Precursor : Starting from commercially available inosine, the hydroxyl groups of the ribose moiety are typically protected, often using acetyl groups, to prevent unwanted side reactions. The protected inosine is then chlorinated at the 6-position, commonly using reagents like thionyl chloride or phosphoryl chloride, to yield a 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine intermediate.

Nucleophilic Substitution : The key step is the reaction of the 6-chloropurine intermediate with the desired amine. For the synthesis of this compound, this would involve reacting the intermediate with (1S, trans)-2-aminocyclopentanol. This substitution reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol (B145695) or isopropanol, often at elevated temperatures.

Deprotection : Following the successful substitution at the N6-position, the protecting groups on the ribose hydroxyls are removed. Acetyl groups are commonly cleaved under basic conditions, for instance, using ammonia (B1221849) in methanol, to yield the final N6-substituted adenosine analogue.

This methodology has been widely applied to create a vast library of N6-substituted adenosine derivatives with various alkyl, cycloalkyl, and arylalkyl groups, which has been instrumental in establishing the SAR for adenosine receptors. nih.gov

While this compound possesses the natural D-ribose moiety, extensive research has been conducted on modifying this part of the molecule to enhance receptor affinity, selectivity, and efficacy. A particularly important modification in the development of A1 and A3 receptor agonists is the introduction of a carboxamide group at the 5'-position. nih.govacs.org Compounds like 5'-N-ethylcarboxamidoadenosine (NECA) are potent, albeit non-selective, adenosine receptor agonists. The combination of N6-substitution with a 5'-uronamide modification has been a fruitful strategy for developing highly potent A3-selective agonists. acs.orgresearchgate.net

Other modifications include:

Halogenation at the 5'-position : Replacing the 5'-hydroxyl group with halogens has been shown to produce potent A1AR agonists. researchgate.net

Substitution at the C2 position : Introducing small alkyl, alkyne, or halogen groups at the C2 position of the purine nucleobase is another common strategy to modulate receptor affinity and selectivity. nih.gov

These modifications highlight the structural flexibility of the adenosine scaffold. However, the high potency and A1 selectivity of this compound are achieved solely through the specific N6-(trans-2-hydroxycyclopentyl) substituent, while retaining the natural purine and ribose core.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies are computational methods used to identify correlations between the physicochemical properties of molecules and their biological activities. For adenosine A1 receptor agonists, QSAR has been a valuable tool for understanding the structural requirements for high-affinity binding. nih.govresearchgate.net

Various QSAR models have been developed for A1 receptor agonists, identifying several key molecular descriptors that correlate with binding affinity. These descriptors quantify various aspects of a molecule's structure and properties.

Table 1: Key Molecular Descriptors in QSAR Models for A1 Agonists

| Descriptor Type | Description | Relevance to A1 Binding Affinity |

|---|---|---|

| Topological Descriptors | Quantify molecular shape, size, and branching. Examples include connectivity indices and the TOPS-MODE approach. researchgate.net | These descriptors are crucial for defining the optimal size and shape of the N6-substituent to fit within the receptor's binding pocket. |

| Electronic Descriptors | Describe the electronic properties of the molecule, such as charge distribution and electrophilicity. | Important for hydrogen bonding and other electrostatic interactions between the ligand and receptor residues. |

| Spatial/3D Descriptors | Based on the three-dimensional conformation of the molecule. The Radial Distribution Function (RDF) approach is one such method. nih.gov | These descriptors are critical as the 3D conformation of the ligand determines its ability to adopt the correct orientation for optimal interaction with the binding site. |

| BCUT Descriptors | These are eigenvalue-based descriptors that encode information about atomic properties like connectivity, atomic charge, and polarizability. | They have been successfully used to model the agonist effect of adenosine analogues. nih.gov |

Predictive modeling uses the insights from SAR and QSAR to build computational models of the ligand-receptor complex, allowing for the rational design of new compounds. Early three-dimensional models of the A1 receptor were often constructed using homology modeling, with bacteriorhodopsin serving as a template due to its structural similarity as a G protein-coupled receptor (GPCR). nih.govnih.gov More recently, high-resolution cryogenic electron microscopy (cryo-EM) structures of the A1AR have become available, providing a more accurate template for these models. coventry.ac.uk

The modeling process typically involves:

Molecular Docking : The ligand (e.g., this compound or a close analogue like N6-cyclopentyladenosine) is computationally placed into the binding site of the A1 receptor model. The docking simulations calculate the most favorable binding poses and estimate the binding energy.

Active Analog Approach : This method involves superimposing a series of active ligands to deduce a common pharmacophore—a 3D arrangement of essential features required for biological activity. This helps to map the subregions of the receptor's binding pocket. nih.gov

Molecular Dynamics (MD) Simulations : These simulations model the dynamic movements of the ligand-receptor complex over time, providing insights into the stability of key interactions and the conformational changes that occur upon binding. frontiersin.orgmdpi.com

These predictive models have been crucial in visualizing and understanding the specific interactions that anchor this compound within the A1 receptor's binding site.

Structure-Efficacy Relationships and Receptor Subregion Interactions

The efficacy of an agonist is determined by how its binding translates into receptor activation. For A1 agonists like this compound, this is governed by precise interactions with specific amino acid residues within distinct subregions of the receptor's binding pocket.

The key interactions for N6-substituted adenosine agonists at the A1 receptor are:

The Purine Core : The adenine (B156593) ring forms critical hydrogen bonds. A bidentate hydrogen bond typically forms between the N6-amino group and N1 of the purine with the side chain of asparagine in transmembrane helix 6 (N254 in human A1AR). coventry.ac.uk

The Ribose Moiety : The hydroxyl groups on the ribose sugar form hydrogen bonds with serine and histidine residues in transmembrane helix 7, helping to orient the ligand correctly. nih.govcoventry.ac.uk

The N6-Substituent : This is the primary determinant of A1 selectivity and high affinity. The N6-cyclopentyl group of this compound fits into a well-defined hydrophobic pocket formed by residues from transmembrane helices and extracellular loops. nih.govcoventry.ac.uk This pocket is shaped differently in other adenosine receptor subtypes, which is a major reason for the compound's selectivity. The trans-2-hydroxy group on the cyclopentyl ring of this compound can form an additional hydrogen bond, further enhancing affinity and potentially influencing efficacy.

The combination of these interactions stabilizes the active conformation of the receptor, leading to the potent agonist activity observed for this compound.

Table 2: Structure-Activity Relationship Data for this compound and Related Compounds

| Compound | Structure | A1 Receptor Kᵢ (nM) | A2A Receptor Kᵢ (nM) | A1 Selectivity (A2A Kᵢ / A1 Kᵢ) |

|---|---|---|---|---|

| Adenosine | N6-unsubstituted | ~30 nih.gov | ~30 | ~1 |

| NECA | 5'-N-ethylcarboxamido | ~10 | ~15 | ~1.5 |

| This compound | N6-(trans-2-hydroxycyclopentyl) | 3.1 medchemexpress.com | 1300 medchemexpress.com | ~419 |

Data compiled from multiple sources for comparative purposes. medchemexpress.comnih.gov

The data clearly illustrates the profound impact of the N6-substituent. While adenosine and NECA are relatively non-selective, the specific N6-(trans-2-hydroxycyclopentyl) group in this compound confers both a significant increase in affinity for the A1 receptor and a dramatic improvement in selectivity over the A2A receptor.

Elucidation of Structural Determinants for A1 Receptor Selectivity

The selectivity of this compound (N6-[(1S,trans)-2-hydroxycyclopentyl]-adenosine) for the adenosine A1 receptor (A1R) is a key aspect of its pharmacological profile, stemming from specific structural features. Structure-activity relationship (SAR) studies of adenosine analogues have consistently shown that substitutions at the N6-position of the adenine ring are critical for conferring A1R selectivity. nih.govnih.gov In general, incorporating alkyl, cycloalkyl, and arylalkyl groups at this position enhances selectivity for the A1R over other adenosine receptor subtypes. nih.gov

This compound is a derivative of N6-cyclopentyladenosine (CPA), a well-known potent and A1R-selective agonist. nih.govnih.gov The primary structural difference between this compound and CPA is the presence of a hydroxyl group on the N6-cyclopentyl ring of this compound. karger.com This modification is a crucial determinant of its specific interactions within the A1R binding pocket. The addition of this hydroxyl group may render this compound more hydrophilic, potentially influencing its bioavailability and interaction with the receptor. karger.com

Molecular modeling and structural analysis of the A1 receptor have identified a binding pocket that accommodates these N6-substituents. nih.govresearchgate.net Differences in the shape and amino acid composition of this binding cavity between A1 and A2A receptors are thought to be the primary basis for subtype selectivity. researchgate.netresearchgate.netccemmp.org For N6-cycloalkyl derivatives like CPA and this compound, the cyclopentyl ring fits into a hydrophobic subpocket within the receptor. nih.gov The specific stereochemistry of the substituent, as seen in the (1S,trans)-2-hydroxycyclopentyl group of this compound, is vital for optimal orientation and high-affinity binding to the A1R. Modifications to this ring system, such as the addition of benzyloxy or phenoxy groups, have been explored to further enhance A1R selectivity and potency, highlighting the importance of this structural region. nih.govacs.org

| Feature | Compound | Structural Moiety | Impact on Selectivity |

| Backbone | Adenosine | Purine nucleoside | Endogenous ligand, non-selective |

| N6-Substitution | N6-cyclopentyladenosine (CPA) | Cyclopentyl ring | Confers high A1R selectivity |

| N6-Substitution with Hydroxylation | This compound | (1S,trans)-2-hydroxycyclopentyl ring | Maintains A1R selectivity, modifies physicochemical properties |

Investigation of Biased Agonism and Receptor Coupling

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations, thereby preferentially activating certain downstream signaling pathways over others. nih.govnih.gov For G protein-coupled receptors (GPCRs) like the adenosine A1R, this typically involves differential activation of G protein-dependent pathways versus β-arrestin-mediated signaling. biorxiv.org Biased agonists hold therapeutic promise as they could potentially trigger desired effects while avoiding pathways linked to adverse reactions. frontiersin.org

The adenosine A1 receptor is known to couple preferentially to the Gi/o family of G proteins. acs.orgbiorxiv.org This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. researchgate.net While the primary coupling of A1R is to Gi proteins, the receptor can also recruit β-arrestins following agonist stimulation, which is a common mechanism for GPCR desensitization and internalization. frontiersin.org

While extensive research has been conducted on biased agonism for various GPCRs, including the A1R, specific studies quantifying the biased agonist profile of this compound are not extensively detailed in the literature. However, research on structurally related A1R agonists has demonstrated the potential for significant bias. For instance, the agonist BnOCPA was found to exhibit profound bias, selectively activating the Gob subtype of G proteins without recruiting β-arrestin, leading to potent analgesia without the typical cardiorespiratory side effects of other A1R agonists. biorxiv.org The development of such compounds underscores that subtle structural modifications on the adenosine scaffold can dramatically alter the intracellular signaling profile. biorxiv.org Given that this compound is a full agonist, it has been associated with receptor desensitization in human trials, a process often mediated by β-arrestin. nih.govresearchgate.net This suggests that this compound likely engages β-arrestin pathways, though its specific bias profile compared to G protein activation remains to be fully elucidated.

Designing for Diminished Hypotensive Effects

A significant challenge in the development of A1R agonists for therapeutic use has been the prevalence of cardiovascular side effects, primarily hypotension (low blood pressure) and bradycardia (slow heart rate). nih.govkarger.commdpi.com These effects are mediated by the activation of A1 receptors in the vasculature and the heart. nih.gov Consequently, a key goal in medicinal chemistry has been to design A1R agonists that separate the desired therapeutic actions (e.g., antilipolytic, analgesic, or anti-apnea effects) from these dose-limiting cardiovascular effects. nih.govfrontiersin.org

This compound represents an effort in this direction, demonstrating a degree of dissociation between its metabolic and cardiovascular activities. In preclinical studies using conscious rats, this compound was found to be a potent antilipolytic and glucose-lowering agent. nih.govkarger.com When compared directly to the structurally similar agonist CPA, orally administered CPA was one log unit more potent than this compound as both a hypotensive and bradycardic agent. nih.govkarger.com This indicates that the structural modification in this compound—the hydroxyl group on the N6-cyclopentyl ring—contributes to a reduction in these specific cardiovascular side effects relative to its metabolic potency. karger.com

Further evidence of this diminished hypotensive profile comes from a study investigating its effects on sleep apnea (B1277953) in rats. In this model, this compound significantly reduced the rate of spontaneous apneas at doses that were not associated with any significant changes in blood pressure. nih.gov Only at the highest dose tested (3 mg/kg) were reductions in heart rate and core temperature observed, while blood pressure remained unaffected. nih.gov This separation of respiratory and cardiovascular effects highlights the potential for designing A1R agonists with improved safety profiles. However, it is noteworthy that during clinical trials of full A1 agonists like this compound for Type II diabetes, cardiovascular side effects still posed a challenge, suggesting that while the hypotensive effects are diminished compared to other agonists, they may not be completely eliminated in a clinical setting. nih.govresearchgate.netfrontiersin.org

| Compound | Effect on Lipolysis (in vitro) | Hypotensive/Bradycardic Potency (oral, in vivo) | Reference |

| This compound | Potent inhibitor | Less potent | nih.govkarger.com |

| CPA | ~3-fold more potent than this compound | One log unit more potent than this compound | nih.govkarger.com |

Advanced Research Perspectives and Future Directions in Adenosine A1 Receptor Agonist Development

Strategies for Improving Therapeutic Index and Reducing Systemic Side Effects

Improving the therapeutic index of A1AR agonists is paramount for their clinical viability. This involves designing compounds that can selectively activate beneficial signaling pathways or exhibit reduced maximal efficacy in tissues where side effects are pronounced.

Exploration of Biased Agonism to Separate Therapeutic Effects from Unwanted Actions

Biased agonism, also known as functional selectivity, is an emerging concept in G protein-coupled receptor (GPCR) pharmacology that offers a promising avenue for A1AR agonist development bioregistry.ioepa.govescholarship.orgnih.govnih.gov. This phenomenon describes how different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to preferential activation of specific intracellular signaling pathways over others epa.govescholarship.orgnih.govnih.gov.

For A1ARs, biased agonism seeks to separate beneficial signaling pathways (e.g., cytoprotection, analgesia) from those responsible for undesirable hemodynamic effects (e.g., bradycardia, hypotension), which were significant issues with full agonists like GR79236 epa.govescholarship.orgnih.gov. Research has identified A1AR agonists that exhibit bias away from calcium mobilization relative to other pathways, a profile predictive of a lack of adenosine-like side effects epa.govescholarship.org. For example, VCP746 and capadenoson (B1668272) have been shown to be biased A1AR agonists that retain cytoprotective signaling in the absence of bradycardia epa.govescholarship.org. Computational modeling studies have also identified A1AR agonists that selectively activate specific G proteins (e.g., Gαob but not Gαoa), thereby conferring analgesia without cardiorespiratory depression, as negative cardiovascular effects are often mediated via Gαoa. This targeted signaling offers a potential solution to the on-target side effects that have historically impeded A1AR agonist development.

Investigation of Adenosine (B11128) A1 Receptor Allosteric Modulation

Allosteric modulation of A1ARs presents an alternative strategy to orthosteric agonism for fine-tuning receptor activity nih.govnih.govsemanticscholar.orgreadthedocs.ionih.gov. Allosteric modulators bind to a site distinct from the orthosteric (agonist-binding) site and can positively or negatively influence the receptor's response to its endogenous ligand, adenosine, or to orthosteric agonists nih.gov.

Positive allosteric modulators (PAMs) are particularly appealing as they can enhance the effects of endogenous adenosine in a tissue-specific manner, potentially leading to fewer systemic side effects compared to direct orthosteric agonists readthedocs.ionih.gov. This approach may also circumvent issues related to the rapid degradation of native adenosine and the poor blood-brain barrier penetration of some adenosine analogs nih.gov. While some A1AR allosteric enhancers, such as T-62, were explored for conditions like neuropathic pain, their development has also faced discontinuation bioregistry.ionih.govnih.gov. Nevertheless, ongoing research continues to explore the potential of allosteric modulators to stabilize specific receptor conformations and achieve a desired therapeutic bias.

Role of Adenosine Metabolism Inhibitors and Uptake Inhibitors in Modulating Adenosine Signaling

Another strategy to enhance A1AR-mediated signaling involves increasing the concentration of endogenous adenosine at the receptor site by inhibiting its metabolism or uptake semanticscholar.orgreadthedocs.io. Adenosine is rapidly metabolized by adenosine deaminase and adenosine kinase, and transported by nucleoside transporters. Inhibitors of these processes can prolong the half-life of adenosine in the extracellular space, thereby augmenting its physiological effects.

For instance, adenosine kinase inhibitors are being investigated as a novel class of agents with potential for treating pain, inflammation, and seizures by increasing local adenosine levels nih.gov. This indirect modulation of A1AR activity offers a way to leverage the body's natural regulatory mechanisms, potentially leading to more physiological and localized effects compared to direct exogenous agonists.

Exploration of Adenosine A1 Receptor Agonists in Novel Therapeutic Areas

Despite the historical challenges, the broad physiological roles of A1ARs continue to drive the exploration of their agonists in novel therapeutic areas. Beyond their traditional applications in cardiovascular regulation and metabolic control, A1AR agonists are being investigated for their potential in:

Pain Management: A1AR activation has demonstrated antinociceptive effects in various preclinical models of chronic and neuropathic pain nih.govzhanggroup.orgbioregistry.ionih.govpatsnap.comreadthedocs.io. This compound itself inhibited trigeminal nociception in humans, suggesting a potential role in primary headache disorders like migraine nih.govzhanggroup.orgpatsnap.com.

Neuroprotection and Central Nervous System Disorders: A1ARs play a crucial role in neuroprotection, dampening neuronal excitability, and are implicated in conditions such as epilepsy, excitotoxic neuronal injury, and psychiatric disorders, including anxiety and depression wikipedia.orgtocris.comnih.govctdbase.orgreadthedocs.io.

Renal Protection: A1AR stimulation can protect against acute renal ischemia-reperfusion injury, suggesting a therapeutic role in kidney disorders.

Sleep Regulation: The A1AR also plays an important role in regulating sleep.

The ongoing research into partial agonists, biased agonists, and allosteric modulators aims to unlock the full therapeutic potential of A1AR activation by developing compounds that can achieve these beneficial effects without the systemic side effects that have historically limited the clinical success of full agonists like this compound bioregistry.iosemanticscholar.orgsigmaaldrich.comnih.govctdbase.orgreadthedocs.io.

Q & A

Q. What experimental approaches are recommended to confirm the selectivity of GR79236 for adenosine A1 receptors (A1Rs) in vitro?

- Methodological Answer : To validate receptor selectivity, conduct competitive binding assays using radiolabeled ligands (e.g., -DPCPX for A1Rs) and compare this compound’s affinity (Ki) across adenosine receptor subtypes (A1, A2A, A2B, A3). For example, this compound’s Ki of 3.1 nM for A1Rs should be contrasted with its IC50 values at other subtypes. Include positive controls (e.g., CPA for A1Rs) and negative controls (e.g., non-adenosine receptor ligands) to rule off-target effects. Functional assays (e.g., cAMP inhibition in transfected cells) can further confirm selectivity .

Q. How should dose-response studies for this compound be designed to assess cardiovascular effects in vivo?

- Methodological Answer : Use incremental doses (e.g., 0.1–10 µmol/kg) in animal models (e.g., rodents or dogs) to monitor blood pressure (BP) and heart rate (HR). Include vehicle controls and reference agonists (e.g., CPA) for comparative analysis. Ensure measurements are time-resolved to capture peak effects (e.g., 15–30 minutes post-administration). Statistical analysis should account for variability using error bars (SD or SEM) and non-linear regression for EC50 calculation .

Q. What are the best practices for distinguishing this compound’s analgesic effects from its anti-inflammatory actions in preclinical models?

- Methodological Answer : Employ disease-specific models:

- Analgesia : Use neuropathic pain models (e.g., chronic constriction injury) with behavioral tests (e.g., von Frey filaments for mechanical allodynia). Compare this compound’s efficacy to known A1R agonists (e.g., 5'-chloro-5'-deoxy-ENBA) .

- Anti-inflammation : Apply inflammatory models (e.g., carrageenan-induced paw edema) and measure cytokine levels (e.g., IL-6, TNF-α). Use selective A1R antagonists (e.g., DPCPX) to confirm receptor mediation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in trigeminal nociception models versus clinical trial outcomes?

- Methodological Answer : Discrepancies between preclinical and clinical results (e.g., non-significant R2 blink reflex reduction in humans vs. robust animal data ) may arise from species-specific receptor expression or dosing protocols. Address this by:

- Cross-validating humanized A1R transgenic models.

- Adjusting pharmacokinetic parameters (e.g., bioavailability, half-life) to match clinical regimens.

- Incorporating biomarkers (e.g., plasma FFA levels ) to correlate mechanistic and functional outcomes .

Q. What strategies are effective for analyzing this compound’s dual role in lipolysis inhibition and insulin sensitization in adipose tissue?

- Methodological Answer : Combine in vitro and in vivo approaches:

- Lipolysis : Measure glycerol release in adipocyte cultures treated with lipolytic agents (e.g., isoproterenol) and this compound. Use A1R-knockout models to confirm receptor specificity .

- Insulin sensitivity : Perform hyperinsulinemic-euglycemic clamps in obese mice, comparing this compound-treated cohorts to controls. Correlate with adipose tissue gene expression (e.g., GLUT4, adiponectin) .

Q. How can dose-dependent cardiovascular side effects of this compound be mitigated in neuropathic pain studies?

- Methodological Answer : While this compound reduces BP and HR at higher doses (≥1 µmol/kg) , optimize therapeutic windows by:

- Using lower doses (≤0.3 µmol/kg) with adjuvant therapies (e.g., gabapentin) to enhance analgesia without cardiovascular compromise.

- Developing localized delivery systems (e.g., intrathecal administration) to minimize systemic exposure .

Methodological Considerations

Q. What statistical methods are appropriate for analyzing this compound’s non-linear dose-response relationships?

- Use four-parameter logistic regression to model sigmoidal curves and calculate EC50/ED50 values. For non-Gaussian distributions (e.g., behavioral data), apply non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections .

Q. How should researchers address potential off-target effects of this compound in complex disease models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.